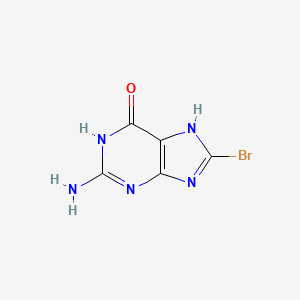

8-Bromoguanine

Vue d'ensemble

Description

8-Bromoguanine, also known as this compound, is a useful research compound. Its molecular formula is C5H4BrN5O and its molecular weight is 230.02 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7845. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Purinones - Hypoxanthines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

8-Bromoguanine is an analogue of guanine, a nucleobase found in DNA and RNA . The primary targets of this compound are the guanine bases in these nucleic acids . By substituting for guanine, this compound can potentially alter the structure and function of the nucleic acids.

Mode of Action

This compound interacts with its targets by replacing the hydrogen in position 8 of the guanine base with a bromine atom . This modification can affect the hydrogen bonding pattern of the guanine base, potentially leading to changes in the structure of the DNA or RNA molecule .

Biochemical Pathways

The incorporation of this compound into DNA or RNA can affect various biochemical pathways. For instance, it has been shown to interact with the human 8-oxoguanine DNA glycosylase, an enzyme involved in the base excision repair pathway . This interaction can potentially influence the efficiency of DNA repair, leading to downstream effects on cell survival and genomic stability .

Pharmacokinetics

Its metabolism and excretion would likely involve standard nucleotide processing pathways .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its incorporation into DNA or RNA. This can lead to changes in the structure of these molecules, potentially affecting processes such as DNA replication, transcription, and translation . In turn, this could have downstream effects on gene expression and cellular function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of this compound, potentially influencing its ability to form hydrogen bonds with other bases . Additionally, factors such as temperature and the presence of other reactive species can affect the stability of this compound .

Analyse Biochimique

Biochemical Properties

8-Bromoguanine plays a significant role in biochemical reactions, particularly in the context of DNA modification and repair. It is known to interact with various enzymes and proteins involved in DNA repair mechanisms. For instance, this compound can be recognized and excised by DNA glycosylases such as OGG1 (8-oxoguanine DNA glycosylase), which initiates the base excision repair pathway . This interaction is crucial for maintaining genomic stability and preventing mutagenesis.

Cellular Effects

This compound has profound effects on cellular processes. It can induce mutations by mispairing during DNA replication, leading to G to T transversions . This mutagenic potential can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect mitochondrial function by enhancing mitochondrial membrane and DNA integrity, preserving ATP levels, and maintaining mitochondrial membrane dynamics .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It forms Hoogsteen base pairing with guanine and Watson-Crick base pairing with cytosine in the active site of DNA polymerases . This dual binding capability promotes misincorporation of guanine opposite the lesion during DNA replication, leading to potential G to C mutations. Additionally, this compound can allosterically activate OGG1 by binding outside the product recognition pocket, inducing conformational changes that accelerate the enzyme’s catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is stable for short-term exposure to ambient temperature but is best stored in a freezer for long-term stability . Over time, this compound can interfere with various cell regulation processes, although its in vivo properties are not fully characterized . Long-term studies have shown that this compound can induce mutations and affect cellular functions, highlighting the importance of controlled experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it can induce specific mutations without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including potential carcinogenicity due to its mutagenic properties . These dose-dependent effects underscore the need for careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA repair and modification. It interacts with enzymes such as DNA glycosylases, which recognize and excise damaged bases, initiating the base excision repair pathway . This interaction is crucial for maintaining genomic integrity and preventing the accumulation of mutagenic lesions.

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with various transporters and binding proteins. Its solubility in DMSO facilitates its cellular uptake and distribution . Once inside the cell, this compound can localize to the nucleus, where it interacts with DNA and participates in repair processes.

Subcellular Localization

This compound primarily localizes to the nucleus, where it exerts its effects on DNA. Its incorporation into DNA can lead to structural changes and influence the activity of DNA polymerases and repair enzymes . The subcellular localization of this compound is critical for its function in modulating DNA repair and inducing mutations.

Activité Biologique

8-Bromoguanine (8-BrG) is a halogenated derivative of guanine, which has garnered attention due to its significant biological activities, particularly its role in mutagenesis and DNA damage. It is formed as a result of oxidative stress and inflammation, particularly through the action of reactive brominating species such as hypobromous acid. Understanding the biological activity of 8-BrG is crucial for elucidating its implications in cancer biology and therapeutic applications.

Mutagenic Properties

8-BrG is primarily recognized for its mutagenic potential. Research indicates that it predominantly induces G → T mutations in human cells, but can also cause G → C, G → A, and deletion mutations (delG) . The mutagenic effects are mediated by various DNA polymerases and glycosylases that interact with the modified base.

Table 1: Mutation Spectrum Induced by this compound

| Mutation Type | Frequency | Mechanism |

|---|---|---|

| G → T | High | Direct mispairing during DNA replication |

| G → C | Moderate | Repair mechanisms fail to correct mispairs |

| G → A | Low | Error-prone translesion synthesis |

| delG | Low | Polymerase slippage during replication |

Cellular Responses

The biological activity of 8-BrG varies significantly depending on the cell type. In B cells, for instance, larger activated B cells respond positively to 8-BrG, showing increased proliferation and differentiation. In contrast, smaller resting B cells exhibit minimal response unless stimulated by additional factors . This highlights the compound's selective action based on cellular context.

DNA Repair Mechanisms

The repair of 8-BrG-induced lesions involves several DNA glycosylases such as MUTYH and TDG, which exhibit specific activities against mispaired bases . These enzymes play a critical role in maintaining genomic stability by excising damaged bases and facilitating repair pathways.

Table 2: DNA Glycosylases Involved in Repairing 8-BrG Lesions

| Glycosylase | Target Mispaired Base | Activity Type |

|---|---|---|

| MUTYH | Adenine | Glycosylase activity against mispairing |

| TDG | Thymine | Glycosylase activity against mispairing |

| SMUG1 | Thymine | Glycosylase activity against mispairing |

Case Study 1: Inflammatory Conditions

In inflammatory environments, elevated levels of 8-BrG have been observed in human tissues, particularly in conditions like diabetes mellitus. Studies utilizing liquid chromatography-tandem mass spectrometry have quantified these levels, linking them to increased mutagenesis and cancer risk .

Case Study 2: Cancer Cell Lines

A forward mutation assay conducted on various human cell lines demonstrated a significant increase in mutation frequency upon exposure to 8-BrG. For example, in tumor cell lines H1299 and LN428, the introduction of 8-BrG resulted in mutation frequencies that were statistically significant (p-values < 0.05) compared to controls . This underscores the compound's potential role as a carcinogen.

Structural Insights

Structural studies reveal that 8-bromoguanosine prefers a syn conformation, which enhances its stability within nucleic acid structures. This conformational preference aids in forming stable base pairs with complementary bases while avoiding unfavorable interactions typical of anti-anti guanine pairs .

Table 3: Structural Characteristics of 8-Bromoguanosine

| Property | Description |

|---|---|

| Preferred Conformation | Syn |

| Stability Enhancement | Increased thermodynamic stability with G:G mismatches |

| Interaction with Other Bases | Forms stable pairs with cytosine |

Applications De Recherche Scientifique

Mutagenicity and DNA Damage

8BrG is known to induce mutations in DNA, primarily through the formation of base lesions during oxidative stress or inflammation. Research has shown that 8BrG predominantly causes G → T mutations, but it can also lead to G → C and G → A mutations in human cells. The involvement of various DNA glycosylases in repairing these lesions has been documented, indicating the compound's significant impact on genetic stability.

Case Study: Mutation Spectrum Induced by 8-Bromoguanine

- Objective : To investigate the types of mutations caused by 8BrG in human cells.

- Method : Forward mutation assays were conducted using shuttle vector plasmids containing a single 8BrG.

- Findings : The study revealed that 8BrG predominantly induces G → T mutations. DNA glycosylases such as SMUG1 and TDG were found to exhibit activity against thymine mispaired with 8BrG, while MUTYH showed activity against adenine mispaired with 8BrG .

Role as a Biomarker

8Bromoguanine serves as a biomarker for oxidative stress and inflammation. Its presence in biological samples can indicate cellular damage due to reactive oxygen species (ROS). This characteristic makes it a valuable tool for studying inflammatory diseases and cancer.

Data Table: Biomarker Applications of this compound

| Application | Description |

|---|---|

| Inflammation Monitoring | Detection of 8BrG levels can indicate oxidative stress in tissues. |

| Cancer Research | Elevated levels of 8BrG have been associated with various cancers, including hepatocellular carcinoma. |

Chemical Reactions and Mechanisms

The reactivity of 8BrG under oxidative conditions has been extensively studied. It interacts with reactive species such as singlet oxygen (), leading to the formation of radical cations that can further react with cellular components.

Case Study: Reaction with Singlet Oxygen

- Objective : To explore the reactions of radical cations of 8BrG with .

- Method : Guided-ion beam tandem mass spectrometry was utilized to measure reaction products.

- Findings : The study demonstrated that both radical cations of 8BrG and its nucleoside form react efficiently with , leading to significant oxidative damage. The reaction pathways were mapped using computational modeling .

Implications for Cancer Therapy

Given its promutagenic properties, understanding the behavior of 8BrG is crucial for developing strategies in cancer therapy. Its ability to induce specific mutations can be harnessed for targeted therapies or as a marker for assessing treatment efficacy.

Data Table: Implications for Cancer Therapy

| Therapeutic Strategy | Details |

|---|---|

| Targeted Mutagenesis | Utilizing the mutagenic properties of 8BrG to selectively target cancer cells. |

| Biomarker for Treatment Efficacy | Monitoring levels of 8BrG to evaluate response to oxidative stress-based therapies. |

Structural Insights into DNA Interactions

Research has provided structural insights into how 8BrG interacts with DNA polymerases during replication. It has been shown that 8BrG can form Hoogsteen base pairs, which can lead to misincorporation during DNA synthesis.

Case Study: Structural Basis for Promutagenicity

- Objective : To elucidate how 8BrG promotes misincorporation during DNA replication.

- Method : X-ray crystallography was used to determine structures of human DNA polymerase β bound to DNA containing 8BrG.

- Findings : The study revealed that both Hoogsteen and Watson-Crick base pairing occur with 8BrG, facilitating G → C mutations during replication .

Analyse Des Réactions Chimiques

Oxidation Reactions with Singlet Oxygen (¹O₂)

8-Bromoguanine radical cations (8BrG- ⁺) exhibit exothermic reactions with singlet oxygen (¹O₂), a reactive oxygen species implicated in oxidative DNA damage. Key findings include:

-

Reaction Pathways :

-

C8-Peroxide Formation : ¹O₂ addition to the C8 position of 8BrG- ⁺ forms syn- and anti-[8-OO-8BrG]- ⁺ intermediates. These peroxides can further isomerize to [5,8-OO-8BrG]- ⁺ via transition states (TS8d) .

-

C5-Peroxide Formation : Competitive ¹O₂ addition to the C5 position yields syn- and anti-[5-OO-8BrG]- ⁺, with charge localization on the imidazole ring .

-

Energy Profiles : Multi-reference CASPT2 calculations show oxidation exothermicity (~0.78 eV) exceeds water ligand elimination energy, enabling barrierless dehydration in product ions (Figure 1a in ).

-

| Reaction Pathway | Activation Energy (eV) | Exothermicity (eV) | Dominant Product |

|---|---|---|---|

| C8-Addition (syn/anti) | 0.05–0.5 | 0.78 | [8-OO-8BrG]- ⁺ (m/z 261) |

| C5-Addition (syn/anti) | 0.05–0.5 | 0.78 | [5-OO-8BrG]- ⁺ |

-

Experimental Validation : Guided-ion beam mass spectrometry confirmed product ions at m/z 261 ([8BrG- ⁺ + O₂ – H₂O]) with collision energy-dependent efficiency (0.05–0.5 eV) .

Enzymatic Interactions in DNA Repair

Human 8-oxoguanine DNA glycosylase (hOGG1) interacts with 8-BrG during excision of 8-oxoguanine (8-oxoG) lesions:

-

Kinetic Mechanism :

| Step | Rate Constant (s⁻¹) | Role of 8-BrG |

|---|---|---|

| Base eversion | 1.2 × 10⁴ | None |

| Residue insertion | 450 | Structural stabilization |

| Catalytic isomerization | 25 | None |

| β-Elimination (with 8-BrG) | 4.5 | Accelerates phosphodiester cleavage |

-

Fluorescence Studies : Stopped-flow kinetics using 2-aminopurine probes revealed that 8-BrG stabilizes enzyme-DNA complexes during β-elimination, reducing activation energy by 40% .

Comparative Reactivity in Radical Systems

8-BrG- ⁺ demonstrates higher oxidizability than unsubstituted guanine radical cations (G- ⁺) due to bromine’s electron-withdrawing effects:

-

Reaction Efficiency : 8BrG- ⁺ reacts with ¹O₂ at 85% efficiency (vs. 72% for G- ⁺) under identical conditions .

-

Product Diversity : Bromine substituents promote regioselective peroxide formation at C8 and C5, unlike G- ⁺, which favors C4/C8 adducts .

These studies highlight this compound’s dual role as a biomarker of oxidative stress and a modulator of DNA repair kinetics, with implications for understanding mutagenesis and therapeutic targeting.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting 8-bromoguanine (8-BrG) in DNA samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) and mass spectrometry are standard for quantifying 8-BrG incorporation. For structural confirmation, X-ray crystallography can resolve base-pairing modes (e.g., Hoogsteen vs. Watson-Crick) in polymerase-DNA complexes . Pre-steady-state kinetic assays (e.g., stopped-flow fluorescence) are critical for analyzing enzymatic processing, such as glycosylase activity on 8-BrG-containing substrates .

Q. How should this compound be handled to ensure experimental reproducibility?

- Methodological Answer : Store 8-BrG at 2–8°C in inert, dark conditions to prevent degradation . For in vitro studies, use freshly prepared solutions in buffered systems (pH 4.5–9.0) to mimic physiological conditions. Document solvent polarity effects, as halogenated bases like 8-BrG exhibit polarity-dependent interaction energies with water, which can influence reaction kinetics .

Q. What are the standard protocols for synthesizing 8-BrG-modified oligonucleotides?

- Methodological Answer : Incorporate 8-BrG during solid-phase DNA synthesis using phosphoramidite chemistry. Post-synthesis, verify purity via MALDI-TOF mass spectrometry and characterize secondary structures using circular dichroism (CD) spectroscopy. Acidic conditions (pH 4.5) stabilize antiparallel G-quadruplex (G4) conformations in sequences like d(TGBrGGBrGAC7) .

Advanced Research Questions

Q. How does this compound influence the fidelity of DNA polymerase β (polβ) during replication?

- Methodological Answer : Structural studies reveal that 8-BrG adopts syn conformation for Hoogsteen pairing with incoming dGTP and anti conformation for Watson-Crick pairing with dCTP in polβ’s active site . To resolve contradictions between structural and kinetic data, combine ternary complex crystallography with time-resolved fluorescence assays. This approach distinguishes between productive vs. non-productive binding modes and identifies rate-limiting steps (e.g., N-glycosidic bond cleavage) .

Q. What mechanisms underlie the promutagenic activity of 8-BrG in inflammation-related DNA damage?

- Methodological Answer : Reactive brominating species generate 8-BrG, which mispairs with guanine during replication. Use in vitro replication assays with polβ variants and in vivo mutation profiling in human cell lines. Compare mutation spectra (e.g., G→C transversions) using next-generation sequencing and correlate with repair efficiency by glycosylases like hOgg1 .

Q. How does 8-BrG incorporation affect the stability and topology of G-quadruplex DNA?

- Methodological Answer : CD spectroscopy and native PAGE demonstrate that 8-BrG stabilizes antiparallel G4 structures under acidic conditions. Compare thermal denaturation profiles (ΔTm) of wild-type vs. 8-BrG-modified sequences. For dynamic studies, employ single-molecule FRET to monitor conformational transitions .

Q. What strategies reconcile contradictory data on 8-BrG’s role in oxidative DNA damage?

- Methodological Answer : Conflicting reports on dehalogenation rates (e.g., via DEA mechanisms in plasmonic systems vs. enzymatic repair) require controlled irradiation experiments with UV-vis spectroscopy and electron paramagnetic resonance (EPR) to track radical intermediates. Cross-validate findings with computational models (e.g., DFT for electron attachment energies) .

Q. How can researchers optimize assays to study 8-BrG’s interaction with base excision repair (BER) enzymes?

- Methodological Answer : Use fluorescence anisotropy to measure binding affinities of hOgg1 for 8-BrG-containing substrates. Modulate reaction conditions (e.g., pH, ionic strength) to mimic cellular environments. For kinetic profiling, employ quench-flow techniques to capture transient intermediates like Schiff base adducts .

Q. Methodological Guidelines

- Data Contradiction Analysis : Apply pre-steady-state kinetics to distinguish rate-limiting steps (e.g., chemical cleavage vs. product release) in enzyme-substrate interactions .

- Ethical Compliance : For studies involving human cell lines, adhere to institutional biosafety protocols for handling halogenated DNA adducts .

- Reproducibility : Follow Beilstein Journal guidelines for documenting experimental procedures, including raw spectral data (CD, HPLC) in supplementary materials .

Propriétés

IUPAC Name |

2-amino-8-bromo-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYCZDRIXVHNQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(NC1=O)N)N=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184704 | |

| Record name | 2-Amino-8-bromo-1,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3066-84-0 | |

| Record name | 8-Bromoguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3066-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-8-bromo-1,7-dihydro-6H-purin-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3066-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-8-bromo-1,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-8-bromo-1,7-dihydro-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.